molecular formula C6H8O B3217190 Bicyclo[1.1.1]pentane-1-carbaldehyde CAS No. 117633-03-1

Bicyclo[1.1.1]pentane-1-carbaldehyde

Cat. No.: B3217190
CAS No.: 117633-03-1
M. Wt: 96.13 g/mol
InChI Key: NDLHUBKHNOZDHT-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1-carbaldehyde is an organic compound belonging to the bicyclic bridged compounds family. It is a derivative of bicyclo[1.1.1]pentane, which is known for its highly strained molecular structure consisting of three rings of four carbon atoms each

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.1]pentane-1-carbaldehyde typically involves the functionalization of bicyclo[1.1.1]pentane. One common method is the reaction of bicyclo[1.1.1]pentane with alkyl iodides and propellane under light conditions, which provides bicyclo[1.1.1]pentane iodides . These iodides can then be further functionalized to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound can be achieved through scalable reactions that do not require catalysts, initiators, or additives. The reaction is performed in flow and requires only light, making it a clean and efficient process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentane-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[1.1.1]pentane-1-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[1.1.1]pentane-1-carbaldehyde is unique due to its aldehyde functional group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of various complex molecules and potential drug candidates .

Properties

IUPAC Name

bicyclo[1.1.1]pentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-4-6-1-5(2-6)3-6/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLHUBKHNOZDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.1]pentane-1-carbaldehyde
Reactant of Route 2
Bicyclo[1.1.1]pentane-1-carbaldehyde
Reactant of Route 3
Bicyclo[1.1.1]pentane-1-carbaldehyde
Reactant of Route 4
Bicyclo[1.1.1]pentane-1-carbaldehyde
Reactant of Route 5
Bicyclo[1.1.1]pentane-1-carbaldehyde
Reactant of Route 6
Bicyclo[1.1.1]pentane-1-carbaldehyde

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